1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound belonging to the class of oxopyrrolidines. Its structure features a pyrrolidine ring fused with a pyrazole moiety, making it of interest in medicinal chemistry and organic synthesis. The compound is primarily studied for its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical pathways, which often involve the manipulation of pyrazole and pyrrolidine derivatives. Research articles and synthetic methodologies provide insights into its preparation and characterization, indicating its relevance in pharmaceutical research.
This compound can be classified under:
The synthesis of 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves several steps, including:
The synthesis may utilize various reagents and catalysts to facilitate reactions, such as:
The molecular formula of 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is . The structural representation includes:
Key structural data includes:
The compound can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures often exhibit pharmacological activities, potentially acting as enzyme inhibitors or modulators in biological pathways.
The compound is expected to exhibit:
Key chemical properties include:
Relevant analytical techniques for characterization may include:
1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has potential applications in:
The strategic incorporation of nitrogen-containing heterocycles like pyrrolidine and pyrazole represents a cornerstone of modern medicinal chemistry. Pyrrolidine, a saturated five-membered ring with one nitrogen atom, provides significant three-dimensional (3D) structural diversity due to its non-planar conformation and pseudorotation capability. This saturated scaffold enhances exploration of pharmacophore space through sp³-hybridization, contributes to stereochemical complexity via chiral centers, and improves physicochemical properties critical for drug-likeness, including solubility and metabolic stability [6]. Compared to aromatic rings, pyrrolidine exhibits a balanced profile: its computed dipole moment (1.411 D), moderate LogP (0.459), and predicted aqueous solubility (LogS 0.854) make it an exceptionally versatile building block for drug design [6].
Simultaneously, the pyrazole ring (a five-membered 1,2-diazole) has emerged as a privileged scaffold in drug discovery. Its presence in numerous approved drugs stems from its favorable bioisosteric properties, metabolic stability, and ability to form key hydrogen-bonding interactions with biological targets. Pyrazole-containing drugs span diverse therapeutic areas: anticancer agents (ibrutinib, ruxolitinib), antivirals (lenacapavir), anti-inflammatory drugs (baricitinib), and central nervous system therapeutics (zavegepant) [2]. The pyrazole nucleus facilitates targeted interactions with kinase ATP-binding sites and various enzymatic pockets, contributing to its dominance in kinase inhibitor development. The synergistic combination of these motifs—pyrrolidine’s 3D coverage and pyrazole’s target engagement versatility—creates hybrid scaffolds with enhanced potential for discovering novel bioactive compounds with optimized properties.
Table 1: Molecular Descriptors Comparing Key Heterocyclic Rings Relevant to Hybrid Design [6]
Molecule | D (Dipole Moment) | LogPo/w | LogS | pKBHX (H-bond Basicity) | PSA (Ų) | Key Properties |
---|---|---|---|---|---|---|
Pyrrolidine | 1.411 | 0.459 | 0.854 | 2.59 | 16.464 | Sp³-hybridization, chiral centers, pseudorotation, enhanced solubility |
Pyrazole | 2.930 | 0.750 | -0.175 | 0.15 | 13.964 | Planar, hydrogen-bond acceptor/donor, metabolic stability, target affinity |
Cyclopentane | 0.073 | 3.000 | -2.642 | 0 | 0 | Highly lipophilic, no polarity, limited interactions |
The evolution of hybrid heterocyclic systems marks a paradigm shift from simple monocyclic scaffolds toward complex, multifunctional architectures in drug discovery. This progression began with isolated heterocycles serving as core structures in early drugs (e.g., pyridine in isoniazid, pyrrole in tolmetin) and advanced to the intentional fusion or hybridization of distinct heterocyclic units to leverage complementary pharmacological properties. The pyrrolidine-pyrazole hybrid class exemplifies this sophisticated approach, combining the conformational flexibility of pyrrolidine with the pharmacophoric precision of pyrazole [6] [8].
The historical significance of this hybridization strategy is evidenced by the surge in FDA-approved drugs containing either motif. Pyrrolidine features in 37 approved drugs, ranking it among the top five-membered nitrogen heterocycles in pharmaceuticals. Pyrazole’s trajectory is even more remarkable, with most pyrazole-containing drugs approved after 2016 [2] [6]. Notable examples include:
The development of 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide represents the next logical progression in this hybrid approach. This specific architecture incorporates a γ-lactam (pyrrolidinone) variant of pyrrolidine, adding hydrogen-bonding capacity through the carbonyl and carboxamide groups while retaining the conformational advantages of the saturated ring. The N-methyl pyrazole substituent provides a sterically defined, metabolically stable recognition element. This combination creates a multifunctional scaffold capable of interacting with diverse biological targets, particularly those requiring precise three-dimensional orientation of pharmacophoric elements [1] [3] [6].
Table 2: Clinically Approved Drugs Featuring Pyrrolidine, Pyrazole, or Hybrid Architectures [2] [6]
Drug (Brand) | Therapeutic Category | Key Heterocycle(s) | Target/MOA | Approval Year |
---|---|---|---|---|
Baricitinib (Olumiant™) | Anti-inflammatory, Antiviral | Disubstituted Pyrazole | JAK1/JAK2 Inhibitor | 2018 |
Zavegepant (Zavzpret™) | Neurological (Migraine) | Indazole (Benzopyrazole) | CGRP Receptor Antagonist | 2023 |
Lenacapavir (Sunlenca®) | Antiretroviral | Polyfluorinated Pyrazole | HIV-1 Capsid Inhibitor | 2022 |
Voxelotor (Oxbryta®) | Hematologic (Sickle Cell) | N-isopropyl Pyrazole | Hemoglobin Polymerization Inhibitor | 2019 |
Daridorexant (Quviviq™) | Insomnia | Pyrrolidine | Dual Orexin Receptor Antagonist | 2022 |
Ibrutinib (Imbruvica®) | Anticancer | Aminopyrazole | Bruton's Tyrosine Kinase (BTK) Inhibitor | 2013 |
Hybrid Scaffold Compound | Prototype | Pyrrolidinone + Pyrazole | N/A (Research Compound) | N/A |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5